molecular formula C9H10 B1671822 Indan CAS No. 496-11-7

Indan

Cat. No.: B1671822
CAS No.: 496-11-7
M. Wt: 118.18 g/mol
InChI Key: PQNFLJBBNBOBRQ-UHFFFAOYSA-N
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Description

Indan, also known as benzocyclopentane, is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. It is notable for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods. One common method involves the catalytic hydrogenation of indene, a compound derived from coal tar. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of indane, which is obtained from the distillation of petroleum. This method involves heating indane in the presence of a dehydrogenation catalyst, such as chromium oxide, at elevated temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form indanone and indandione. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to form indane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the benzene ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens, nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products:

    Oxidation: Indanone, indandione.

    Reduction: Indane.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Indan and its derivatives are integral to the development of various pharmaceutical compounds. Notably, this compound-1,3-dione has been studied for its potential therapeutic applications:

  • Anti-cancer Activity : this compound derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that certain this compound-based compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of this compound derivatives, suggesting their use in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Agents : The structural characteristics of this compound allow for modifications that enhance antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, showing effective inhibition .

Case Study: this compound-1,3-dione

This compound-1,3-dione has been extensively studied for its biological activities. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in reducing tumor growth in xenograft models of breast cancer . The mechanism involved the modulation of key signaling pathways that regulate cell survival and proliferation.

Materials Science

This compound is utilized as a building block in the synthesis of polymers and advanced materials:

  • Polymer Chemistry : this compound derivatives are employed in creating high-performance polymers that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in aerospace and automotive industries .
  • Nanotechnology : Recent advancements have shown that this compound-based compounds can be incorporated into nanosheets used for energy storage devices. These materials exhibit improved conductivity and energy density, paving the way for more efficient batteries and supercapacitors .

Environmental Applications

The environmental implications of this compound are also noteworthy:

  • Green Chemistry : Innovative synthesis methods involving this compound have been developed to minimize environmental impact. For instance, a green synthesis route for producing this compound derivatives has been patented, which reduces hazardous waste and energy consumption during production .
  • Biodegradable Materials : Research is ongoing into using this compound as a precursor for biodegradable plastics. These materials could offer sustainable alternatives to conventional plastics, addressing growing concerns about plastic pollution .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds
Medicinal ChemistryAnti-cancer, anti-inflammatoryThis compound-1,3-dione
Materials ScienceHigh-performance polymersThis compound-based polymers
Environmental TechnologyGreen synthesis methodsVarious this compound derivatives

Mechanism of Action

The mechanism of action of indan and its derivatives varies depending on the specific compound and its application. For example, this compound derivatives used as anti-inflammatory agents typically inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase. In the case of neurological drugs, this compound derivatives may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

    Indene: A bicyclic compound with a benzene ring fused to a cyclopentene ring. It is less stable than indan and is often used as a precursor to this compound.

    Indane: A fully saturated bicyclic compound with a benzene ring fused to a cyclopentane ring. It is more stable than indene but less reactive than this compound.

This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and industrial applications.

Biological Activity

Indan, a bicyclic organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound and its derivatives, focusing on their pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Derivatives

This compound is characterized by a fused cyclopentane and benzene ring structure. Its derivatives, particularly 1-indanones, have been extensively studied for their biological activities. The structural variations in these compounds often lead to significant differences in their pharmacological effects.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have demonstrated that this compound derivatives exhibit antimicrobial properties against various pathogens. For instance, 1-indanone derivatives were found to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties :
    • Research indicates that certain this compound derivatives show promising anticancer effects. A study highlighted that 1-indanone compounds exhibit cytotoxic activity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds synthesized from 1-indanone demonstrated IC50 values as low as 14.8 nM against cholinesterases, indicating potential use in treating neurodegenerative diseases linked to amyloid beta aggregation .
  • Neuroprotective Effects :
    • This compound derivatives have been explored for their neuroprotective properties. Certain compounds were shown to inhibit amyloid beta self-assembly, which is crucial in Alzheimer's disease pathogenesis. This inhibition is linked to the prevention of neuroinflammation and oxidative stress in neuronal cells .
  • Anticoagulant Activity :
    • This compound diketones have been identified as potential anticoagulants, offering an alternative to traditional anticoagulants like warfarin. These compounds influence clotting parameters and may provide a safer profile with fewer side effects .

Case Studies

  • Case Study 1 : A recent study investigated the effects of a series of 1-indanone derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .
  • Case Study 2 : Another study focused on the synthesis of 1-indanones with modifications aimed at enhancing their bioactivity. The synthesized compounds were tested for antimicrobial efficacy against resistant strains of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound derivatives:

Biological ActivityCompound TypeMechanism of ActionReference
Antimicrobial1-IndanoneDisruption of cell membranes
Anticancer1-Indanone derivativesInduction of apoptosis
NeuroprotectiveModified indanonesInhibition of amyloid beta aggregation
AnticoagulantThis compound diketonesModulation of clotting parameters

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Indan that influence experimental design in synthetic chemistry?

  • Methodological Answer : Key properties include boiling point (181–185°C), solubility in organic solvents (e.g., ethanol, ether), and reactivity in electrophilic substitution. These dictate solvent selection, reaction temperature, and purification methods (e.g., distillation vs. recrystallization). For reproducibility, document these parameters systematically and cross-reference with databases like PubChem to validate measurements .

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Common methods include catalytic hydrogenation of indene or cyclization of 1-phenylpropane derivatives. Variables like catalyst type (e.g., Pd/C vs. PtO₂), temperature (80–120°C), and solvent polarity significantly impact yield. Use GC-MS or HPLC to monitor purity and optimize conditions iteratively. For example, higher hydrogen pressure (3–5 atm) improves hydrogenation efficiency but may require safety mitigations .

Q. Which spectroscopic techniques are most effective for characterizing this compound-based compounds?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., δ 6.8–7.2 ppm for this compound protons).
  • IR Spectroscopy : Identify C-H stretching (2800–3000 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 118 for this compound) and fragmentation patterns.
    Calibrate instruments using standard references and report solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifts) .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Combine density functional theory (DFT) to model transition states and molecular dynamics (MD) to simulate solvent interactions. For example, calculate activation energies for Friedel-Crafts alkylation of this compound using B3LYP/6-31G(d). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and correlate computational/experimental data using regression analysis .

Q. How should researchers resolve discrepancies in thermodynamic data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published ΔHf (heat of formation) values, noting measurement methods (e.g., calorimetry vs. computational). Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and use error propagation analysis to identify outliers. For example, inconsistencies in enthalpy values >5% may arise from impurities—reports should include purity assessments via elemental analysis .

Q. What strategies minimize side reactions in multi-step this compound syntheses?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization.
  • In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates.
  • Stepwise Optimization : Use design of experiments (DoE) to isolate critical variables (e.g., temperature in cyclization steps). Document failed attempts to refine protocols .

Q. Which statistical methods analyze non-linear behavior in this compound’s phase transitions?

  • Methodological Answer : Apply non-linear regression models (e.g., Boltzmann sigmoidal fits) to DSC data for melting points. Use principal component analysis (PCA) to cluster phase behavior across derivatives. Report confidence intervals (95% CI) and address instrument noise via repeated trials .

Q. Data Presentation and Contradiction Management

Q. How to present conflicting spectroscopic data for this compound derivatives in publications?

  • Methodological Answer : Create comparative tables (Table 1) summarizing NMR shifts from multiple studies. Annotate discrepancies with potential causes (e.g., solvent polarity, pH). Use error bars in graphical abstracts to visualize variance. Discuss limitations in the "Results and Discussion" section, referencing prior work to contextualize findings .

Table 1 : Example Data Comparison for this compound Derivatives

DerivativeReported ¹H NMR (ppm)SolventSource
2-Methylthis compound7.1–7.3 (m, 3H)CDCl₃Smith et al.
2-Methylthis compound7.0–7.2 (m, 3H)DMSO-d6Lee et al.

Q. How to validate the environmental stability of this compound in ecological studies?

  • Methodological Answer : Conduct accelerated degradation tests under UV light (λ=254 nm) and analyze breakdown products via LC-MS. Compare half-lives (t₁/₂) across soil types using ANOVA. Reference EPA guidelines for ecological risk assessment and disclose detection limits .

Q. Methodological Best Practices

Q. What frameworks ensure ethical and replicable this compound research?

  • Methodological Answer :
  • Pre-Registration : Submit protocols to repositories like Open Science Framework.
  • Data Transparency : Share raw spectra/chromatograms in supplementary materials.
  • Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal (e.g., halogenated solvents).
    Cite prior work comprehensively to avoid redundancy and highlight novelty .

Properties

IUPAC Name

2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10
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DSSTOX Substance ID

DTXSID4052132
Record name 2,3-Dihydro-1H-indene
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Molecular Weight

118.18 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Indan
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CAS No.

496-11-7, 56573-11-6
Record name Indane
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Synthesis routes and methods I

Procedure details

2-Chlorobenzoyl chloride (11.8 g) was added dropwise to a stirred mixture of 5-aminoindan (9.0 g), potassium carbonate (9.3 g), ethyl acetate (90 ml) and water (90 ml) under ice-cooling. The mixture was further stirred under ice-cooling for one hour, at the end of which time the organic layer was separated, washed with water, dried (MgSO4) and distilled to remove the solvent. The procedure gave crystals of 5-2-chlorobenzoylamino)indan. The crystals were collected by filtration and recrystallized from isopropyl ether to give colorless needles, m.p. 144°-145° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-Hydroxybenzotriazole hydrate (0.3 eq.) and N-ethyl-diisopropylamine (4 eq.) were added to a solution of (G) (1.5 eq.) in methylene chloride. The reaction mixture was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.5 eq.) was then added. The mixture was stirred at this temperature for 15 min, before the amine (1 eq.) was finally added. The reaction mixture was then stirred at room temperature overnight. For working up, the reaction mixture was washed 3× with 0.5 M KOH solution and the organic phase was dried over MgSO4, filtered and concentrated. The crude product was either purified by column chromatography (silica; methylene chloride/methanol or aluminium oxide; methylene chloride/methanol) or recrystallized from methylene chloride to obtain the product (H) in a pure form.
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Synthesis routes and methods IV

Procedure details

General working instructions 4 (GWI-4): O-(7-Azabenzotriazol-1-yl)N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.1 eq.) and N-ethyl-diisopropylamine (2.5 eq.) were added to a solution of the corresponding carboxylic acid (1 eq.) in tetrahydrofuran at 0° C. and the reaction mixture was stirred at room temperature for 0.5 h. The corresponding amine (1 eq.) was then added and the mixture was stirred at room temperature overnight. For working up, the reaction mixture was diluted with ethyl acetate and washed with sat. NaHCO3 solution, NH4Cl solution, dist. water and sat. NaCl solution. The combined organic phases were dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (silica; ethyl acetate/ethanol/ammonia (25% aq.) in order to obtain the product (H) in a pure form.
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Synthesis routes and methods V

Procedure details

Methyl magnesium bromide (3M solution in diethyl ether, 22.2 mL, 66.6 mmol) was added slowly to a solution of 4-methyl-4-phenyl-pentan-2-one (Compound 40, 7.8 g, 44.3 mmol) in 50 mL of tetrahydrofuran (THF) at 0° C. After stirring and warming to room temperature for 2 h, the mixture was quenched with water at 0° C., extracted with ethyl acetate (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure to give a light yellow oil. The crude oil was then added slowly to 80% concentrated sulfuric acid at 0° C. and the resulting brown mixture was stirred at 0° C. for 1 h. The mixture was then slowly diluted with ice water, extracted with pentane (3×15 mL) and washed with brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the residue afforded indan the title compound (3.3 g, 43% yield) as a colorless oil:
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22.2 mL
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43%

Retrosynthesis Analysis

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